molecular formula C8H11BrN2OS B14914646 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide

Cat. No.: B14914646
M. Wt: 263.16 g/mol
InChI Key: MNVCLHLBBGUFGX-UHFFFAOYSA-N
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Description

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is a chemical compound with the molecular formula C8H11BrN2OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide typically involves the reaction of 5-bromothiophene-3-carbaldehyde with methylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a thiophene derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic aromatic substitution reactions often require a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives without the bromine substituent.

    Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromine atom and the thiophene ring are likely to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carboxamide: Similar structure but with a carboxamide group instead of the acetamide group.

    2-((5-Bromothiophen-2-yl)methylamino)ethanol: Contains an ethanol group instead of the acetamide group.

    5-Bromo-2-thiophenemethanamine: Similar structure but lacks the acetamide group.

Uniqueness

2-(((5-Bromothiophen-3-yl)methyl)(methyl)amino)acetamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both a bromine atom and an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11BrN2OS

Molecular Weight

263.16 g/mol

IUPAC Name

2-[(5-bromothiophen-3-yl)methyl-methylamino]acetamide

InChI

InChI=1S/C8H11BrN2OS/c1-11(4-8(10)12)3-6-2-7(9)13-5-6/h2,5H,3-4H2,1H3,(H2,10,12)

InChI Key

MNVCLHLBBGUFGX-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CSC(=C1)Br)CC(=O)N

Origin of Product

United States

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